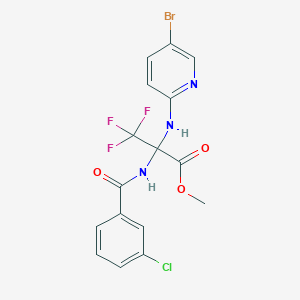![molecular formula C13H14F4N2O4 B396190 ETHYL 3,3,3-TRIFLUORO-2-{[(2-FLUOROPHENYL)CARBAMOYL]AMINO}-2-METHOXYPROPANOATE](/img/structure/B396190.png)
ETHYL 3,3,3-TRIFLUORO-2-{[(2-FLUOROPHENYL)CARBAMOYL]AMINO}-2-METHOXYPROPANOATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of ETHYL 3,3,3-TRIFLUORO-2-{[(2-FLUOROPHENYL)CARBAMOYL]AMINO}-2-METHOXYPROPANOATE typically involves multiple steps, including the introduction of trifluoromethyl and fluoroanilino groups. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
化学反応の分析
ETHYL 3,3,3-TRIFLUORO-2-{[(2-FLUOROPHENYL)CARBAMOYL]AMINO}-2-METHOXYPROPANOATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The presence of fluorine atoms makes it susceptible to nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
科学的研究の応用
ETHYL 3,3,3-TRIFLUORO-2-{[(2-FLUOROPHENYL)CARBAMOYL]AMINO}-2-METHOXYPROPANOATE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and specialty chemicals.
作用機序
The mechanism of action of ETHYL 3,3,3-TRIFLUORO-2-{[(2-FLUOROPHENYL)CARBAMOYL]AMINO}-2-METHOXYPROPANOATE involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can
特性
分子式 |
C13H14F4N2O4 |
|---|---|
分子量 |
338.25g/mol |
IUPAC名 |
ethyl 3,3,3-trifluoro-2-[(2-fluorophenyl)carbamoylamino]-2-methoxypropanoate |
InChI |
InChI=1S/C13H14F4N2O4/c1-3-23-10(20)12(22-2,13(15,16)17)19-11(21)18-9-7-5-4-6-8(9)14/h4-7H,3H2,1-2H3,(H2,18,19,21) |
InChIキー |
XFGOCUYZZWYXTR-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C(F)(F)F)(NC(=O)NC1=CC=CC=C1F)OC |
正規SMILES |
CCOC(=O)C(C(F)(F)F)(NC(=O)NC1=CC=CC=C1F)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-[(5-chloro-2-pyridinyl)amino]-3,3,3-trifluoro-2-[(phenylacetyl)amino]propanoate](/img/structure/B396113.png)

![N-[1-[(4,6-dimethyl-2-pyridinyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-2-furamide](/img/structure/B396115.png)
![N-[1-[(4,6-dimethyl-2-pyridinyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-4-fluorobenzamide](/img/structure/B396116.png)
![Methyl 2-[(3,5-dichloro-2-pyridinyl)amino]-3,3,3-trifluoro-2-[(phenylacetyl)amino]propanoate](/img/structure/B396117.png)
![Methyl 2-[(3,5-dichloro-2-pyridinyl)amino]-3,3,3-trifluoro-2-[(3-methylbenzoyl)amino]propanoate](/img/structure/B396118.png)
![Methyl 2-[(4,6-dimethylpyridin-2-yl)amino]-3,3,3-trifluoro-2-[(4-fluorobenzoyl)amino]propanoate](/img/structure/B396121.png)
![Methyl 2-[(4,6-dimethyl-2-pyridinyl)amino]-3,3,3-trifluoro-2-[(4-methylbenzoyl)amino]propanoate](/img/structure/B396122.png)
![Methyl 2-(benzoylamino)-2-[(4,6-dimethylpyridin-2-yl)amino]-3,3,3-trifluoropropanoate](/img/structure/B396123.png)
![methyl 4-(4-chlorophenyl)-2-(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine-2-carboxylate](/img/structure/B396125.png)
![4-(4-methoxyphenyl)-7-methyl-2,2-bis(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine](/img/structure/B396127.png)
![N-[1,1,1,3,3,3-hexafluoro-2-(1,3-thiazol-2-ylamino)propan-2-yl]benzamide](/img/structure/B396128.png)
![Methyl 2-[(4,6-dimethyl-2-pyridinyl)amino]-3,3,3-trifluoro-2-[(phenoxyacetyl)amino]propanoate](/img/structure/B396129.png)
![Methyl 4-(3-chlorophenyl)-2-(trifluoromethyl)pyrido[1,2-a][1,3,5]triazine-2-carboxylate](/img/structure/B396130.png)
